![molecular formula C7H11BrN2O2 B1517008 3-(2-Bromoethyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 13272-29-2](/img/structure/B1517008.png)
3-(2-Bromoethyl)-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
3-(2-Bromoethyl)-5,5-dimethylimidazolidine-2,4-dione, also known as BEDIM, is an organic compound belonging to the imidazolidines family. It is a colorless liquid with a boiling point of 83-85°C and a molecular weight of 189.03 g/mol. BEDIM is a versatile compound with a variety of applications in scientific research, including in the synthesis of pharmaceuticals, organic compounds, and materials science.
Scientific Research Applications
3-(2-Bromoethyl)-5,5-dimethylimidazolidine-2,4-dione has a variety of applications in scientific research. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anti-depressants, and antibiotics. It has also been used in the synthesis of organic compounds, such as dyes, pigments, and polymers. In addition, 3-(2-Bromoethyl)-5,5-dimethylimidazolidine-2,4-dione has been used in materials science, such as in the synthesis of nanomaterials and in the fabrication of organic electronic devices.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-5,5-dimethylimidazolidine-2,4-dione is still not fully understood. However, it is believed that 3-(2-Bromoethyl)-5,5-dimethylimidazolidine-2,4-dione may act as an enzyme inhibitor, blocking the activity of certain enzymes and thus affecting the biochemical and physiological processes in the body. It has also been suggested that 3-(2-Bromoethyl)-5,5-dimethylimidazolidine-2,4-dione may act as a pro-drug, activating certain metabolic pathways in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Bromoethyl)-5,5-dimethylimidazolidine-2,4-dione are still being studied. Preliminary studies suggest that 3-(2-Bromoethyl)-5,5-dimethylimidazolidine-2,4-dione may have anti-inflammatory, anti-depressant, and antibiotic properties. It may also have the potential to inhibit certain enzymes, leading to changes in biochemical and physiological processes in the body.
Advantages and Limitations for Lab Experiments
3-(2-Bromoethyl)-5,5-dimethylimidazolidine-2,4-dione has several advantages for laboratory experiments. It is relatively easy and cost-effective to synthesize, and can be used in a variety of scientific research applications. It is also a versatile compound, with potential anti-inflammatory, anti-depressant, and antibiotic properties. However, there are also some limitations to using 3-(2-Bromoethyl)-5,5-dimethylimidazolidine-2,4-dione in laboratory experiments. Its mechanism of action is still not fully understood, and its biochemical and physiological effects are still being studied.
Future Directions
There are several potential future directions for 3-(2-Bromoethyl)-5,5-dimethylimidazolidine-2,4-dione research. Further studies are needed to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, research is needed to explore its potential applications in materials science, such as in the synthesis of nanomaterials and in the fabrication of organic electronic devices. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of 3-(2-Bromoethyl)-5,5-dimethylimidazolidine-2,4-dione.
properties
IUPAC Name |
3-(2-bromoethyl)-5,5-dimethylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O2/c1-7(2)5(11)10(4-3-8)6(12)9-7/h3-4H2,1-2H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGFAZCFOADYND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)-5,5-dimethylimidazolidine-2,4-dione | |
CAS RN |
13272-29-2 | |
Record name | 3-(2-bromoethyl)-5,5-dimethylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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